Fotemustine
描述
Fotemustine is a third-generation nitrosourea alkylating agent characterized by the grafting of a phosphonoalanine group onto the nitrosourea radical. This modification enhances its lipophilicity, allowing for improved diffusion through cell membranes and the blood-brain barrier . This compound is primarily used in the treatment of disseminated malignant melanoma, including cerebral metastases, and primary brain tumors .
准备方法
Synthetic Routes and Reaction Conditions: Fotemustine is synthesized by grafting 1-amino-ethyl phosphonic acid, a bioisostere of alanine, onto a nitrosourea radical . The synthesis involves the following steps:
Formation of the Nitrosourea Intermediate: The nitrosourea intermediate is prepared by reacting 2-chloroethyl isocyanate with nitrous acid.
Grafting of Phosphonoalanine: The intermediate is then reacted with 1-amino-ethyl phosphonic acid under controlled conditions to form this compound.
Industrial Production Methods: The industrial production of this compound involves a dissolvent crystallization process to prepare aseptic powder injections. This method improves the stability of the medicament, facilitates storage and transportation, and simplifies the production process .
化学反应分析
Types of Reactions: Fotemustine undergoes several types of chemical reactions, including:
Alkylation: this compound alkylates guanine by forming chloroethyl adducts at the 6 position of guanine.
Cross-Linking: It forms N1-guanine and N3-cytosine cross-linkages, inhibiting DNA synthesis.
Common Reagents and Conditions:
Reagents: Common reagents include 2-chloroethyl isocyanate, nitrous acid, and 1-amino-ethyl phosphonic acid.
Major Products:
科学研究应用
Fotemustine has several scientific research applications, including:
Chemotherapy: It is used as a chemotherapeutic agent for treating malignant gliomas and metastatic melanoma.
Combination Therapy: this compound is combined with angiogenesis inhibitors like bevacizumab for enhanced therapeutic effects.
Anti-Inflammatory Research: Studies have shown that this compound, in combination with dexamethasone, can regulate inflammatory and proliferative pathways in endometriosis.
作用机制
Fotemustine is compared with other nitrosourea alkylating agents such as:
Carmustine: Both are used in the treatment of brain tumors, but this compound has better blood-brain barrier penetration.
Uniqueness: this compound’s unique phosphonoalanine group enhances its lipophilicity and cell membrane diffusion, making it more effective in treating brain tumors compared to other nitrosoureas .
相似化合物的比较
- Carmustine
- Lomustine
- Semustine
Fotemustine stands out due to its enhanced pharmacokinetic properties and better penetration of the blood-brain barrier .
生物活性
Fotemustine is a third-generation nitrosourea compound that has shown significant promise in the treatment of various malignancies, particularly in brain tumors and melanoma. Its unique chemical structure provides it with high lipophilicity, allowing effective penetration across the blood-brain barrier, which is crucial for treating central nervous system tumors. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound exerts its antitumor effects primarily through alkylation of DNA , leading to cross-linking and subsequent disruption of DNA replication and transcription. The compound undergoes rapid non-enzymatic decomposition to form a reactive carbonium ion, which is responsible for its alkylating activity. Additionally, it produces isocyanate groups that exhibit carbamoylating properties, contributing to its cytotoxic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals a linear and biphasic pattern with a terminal half-life of approximately 29 minutes in humans. Its rapid distribution allows for effective therapeutic concentrations in the brain. The drug is highly photosensitive, necessitating precautions during preparation and administration to avoid degradation .
Clinical Efficacy
Clinical studies have demonstrated this compound's effectiveness in various cancers:
- Malignant Melanoma : A phase II trial involving 19 patients reported a response rate of 47% , with two complete and seven partial responses. The median duration of response was 7.6 months .
- Recurrent Glioblastoma : In a study involving 40 patients, the median overall survival after this compound treatment was estimated at 30 months , with an objective response rate of 47.5% . Patients who began treatment at least three months after completing temozolomide (TMZ) showed significantly better progression-free survival rates compared to those who started immediately after TMZ (30.7% vs. 16.7%) .
- Combination Therapies : this compound has also been evaluated in combination with other agents such as procarbazine, showing improved outcomes in specific patient populations .
Table 1: Summary of Clinical Trials Involving this compound
Authors | Number of Patients | Cancer Type | Schedule | Response Rate | Median Overall Survival |
---|---|---|---|---|---|
Brandes et al. | 43 | Glioblastoma | Standard | 42% | 6 months |
Fabrini et al. | 50 | Glioblastoma | Standard | 62% | Not specified |
Silvani et al. | 54 | Combination therapy | This compound + procarbazine | Not reported | Not reported |
Fabi et al. | 40 | Various | 65 to 100 mg/m² every 3 weeks | 47.5% | Not specified |
Addeo et al. | 40 | Various | 80 mg/m² every 2 weeks | 65% | Not specified |
Safety Profile
The safety profile of this compound indicates that it is generally well-tolerated, with mild side effects such as thrombocytopenia and leukopenia being the most common adverse events observed in clinical trials . In a study where patients received a modified dosing schedule, the incidence of grade 3/4 thrombocytopenia decreased significantly, highlighting the potential for dose optimization to improve tolerability .
属性
IUPAC Name |
1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKWPXVTIGTRJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869091 | |
Record name | Fotemustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
... The mode of cell death in 11 melanoma cell lines upon exposure to temozolomide and fotemustine /is determined/. ... For both temozolomide and fotemustine apoptosis is the dominant mode of cell death. The contribution of necrosis to total cell death varied between 10 and 40%. The O(6)-methylguanine-DNA methyltransferase (MGMT) activity in the cell lines was between 0 and 1100 fmol mg(-1) protein, and there was a correlation between MGMT activity and the level of resistance to temozolomide and fotemustine. MGMT inactivation by O(6)-benzylguanine sensitized all melanoma cell lines expressing MGMT to temozolomideand fotemustine-induced apoptosis, and MGMT transfection attenuated the apoptotic response. This supports that O(6)-alkylguanines are critical lesions involved in the initiation of programmed melanoma cell death. One of the cell lines (MZ7), derived from a patient subjected to DTIC therapy, exhibited a high level of resistance to temozolomide without expressing MGMT. This was related to an impaired expression of MSH2 and MSH6. The cells were not cross-resistant to fotemustine. Although these data indicate that methylating drug resistance of melanoma cells can be acquired by down-regulation of mismatch repair, a correlation between MSH2 and MSH6 expression in the different lines and temozolomide sensitivity was not found. Apoptosis in melanoma cells induced by temozolomide and fotemustine was accompanied by double-strand break formation (as determined by H2AX phosphorylation) and caspase-3 and -7 activation as well as PARP cleavage. For temozolomide, double-strand breaks correlated significantly with the apoptotic response, whereas for fotemustine a correlation was not found. Melanoma lines expressing p53 wild-type were more resistant to temozolomide and fotemustine than p53 mutant melanoma lines, which is in marked contrast to previous data reported for glioma cells treated with temozolomide. Overall, the findings are in line with the model that in melanoma cells temozolomide-induced O(6)-methylguanine triggers the apoptotic (and necrotic) pathway through double-strand breaks, whereas for chloroethylating agents apoptosis is triggered in a more complex manner. | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
92118-27-9, 191219-77-9, 191220-84-5 | |
Record name | Fotemustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fotemustine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOTEMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FOTEMUSTINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FOTEMUSTINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85 °C | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。